Antiviral Activity Gap: Target Compound vs. 6-Bromo-2-phenyl Analog
No direct antiviral data exists for the target compound. The closest structural comparator with quantitative data is 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (Compound 7), which demonstrated moderate activity against RSV with an EC50 of 21 μM. No cross-study or head-to-head data are available to place the Target compound on this activity scale. This evidence gap downstream of a single atom substitution (C vs. S-CH2-CO-Ph linker) represents a critical decision point for procurement [1].
| Evidence Dimension | Antiviral activity (RSV EC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (EC50 = 21 μM) |
| Quantified Difference | Not available |
| Conditions | In vitro RSV assay (Compound 7) |
Why This Matters
Procurement decisions for antiviral screening libraries must account for this data gap; the Target compound cannot be assumed to be equipotent or superior.
- [1] Boček Pavlinac, I., Zlatić, K., Persoons, L., et al. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules 2023, 28(1), 34. View Source
